molecular formula C23H19N3O3 B11474520 3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B11474520
M. Wt: 385.4 g/mol
InChI Key: IADRDSJUEIGQAJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxazole ring.

    Attachment of the phenyl(pyridin-2-yl)methyl group: This step involves the coupling reaction using reagents such as palladium catalysts to attach the phenyl(pyridin-2-yl)methyl group to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-4-carboxamide
  • 3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide

Uniqueness

3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[phenyl(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-18-12-10-16(11-13-18)20-15-21(29-26-20)23(27)25-22(17-7-3-2-4-8-17)19-9-5-6-14-24-19/h2-15,22H,1H3,(H,25,27)

InChI Key

IADRDSJUEIGQAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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